molecular formula C8H5BrClNO3S B1484841 3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride CAS No. 1804401-73-7

3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride

Cat. No.: B1484841
CAS No.: 1804401-73-7
M. Wt: 310.55 g/mol
InChI Key: BRASATLFXWTCKQ-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride is a versatile organic compound characterized by its bromo, cyano, and methoxy functional groups attached to a benzenesulfonyl chloride core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride typically involves multiple steps starting from simpler aromatic compounds. One common approach is the halogenation of 2-methoxybenzenesulfonyl chloride followed by cyano group introduction. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form carboxylic acids.

  • Reduction: The bromo group can be reduced to form bromides.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions may involve hydrogen gas and a palladium catalyst.

  • Substitution reactions often require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: 3-Bromo-5-cyano-2-methoxybenzoic acid

  • Reduction: 3-Bromo-5-cyano-2-methoxybenzene

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it can be employed as a labeling agent or a probe to study biological processes and interactions.

Industry: Its reactivity makes it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride exerts its effects depends on the specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride

  • 3-Bromo-2-methoxybenzenesulfonyl chloride

  • 3-Cyano-2-methoxybenzenesulfonyl chloride

Uniqueness: 3-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride stands out due to the presence of both bromo and cyano groups, which offer unique reactivity patterns compared to its analogs. This combination of functional groups allows for a wider range of chemical transformations and applications.

Properties

IUPAC Name

3-bromo-5-cyano-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c1-14-8-6(9)2-5(4-11)3-7(8)15(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRASATLFXWTCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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